5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole
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Overview
Description
5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole is a heterocyclic compound that features a furan ring substituted with a 4-bromophenyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as β-keto esters, using an aldehyde in the presence of reagents like CH2I2 and Et2Zn, followed by oxidation using pyridinium chlorochromate (PCC).
Introduction of the 4-bromophenyl group: The 4-bromophenyl group can be introduced via Suzuki–Miyaura cross-coupling, which involves the reaction of a pseudohalide/organohalide electrophile with an organoboron nucleophile in the presence of a palladium catalyst.
Formation of the tetrazole ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSMe).
Major Products
Oxidation: Furanones.
Reduction: 5-[5-(phenyl)furan-2-yl]-2H-tetrazole.
Substitution: 5-[5-(4-substituted phenyl)furan-2-yl]-2H-tetrazole derivatives.
Scientific Research Applications
5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of antimicrobial agents due to its ability to inhibit bacterial growth.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and as a building block for advanced materials.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be employed in the synthesis of other complex molecules and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential biomolecules . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-bromophenyl)furan-2-carbaldehyde
- 5-(4-bromophenyl)furan-2-yl]methanol
- N-(4-bromophenyl)furan-2-yl derivatives
Uniqueness
5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole is unique due to the presence of both a furan ring and a tetrazole ring, which confer distinct chemical and biological properties. The combination of these two rings allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
60838-08-6 |
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Molecular Formula |
C11H7BrN4O |
Molecular Weight |
291.10 g/mol |
IUPAC Name |
5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole |
InChI |
InChI=1S/C11H7BrN4O/c12-8-3-1-7(2-4-8)9-5-6-10(17-9)11-13-15-16-14-11/h1-6H,(H,13,14,15,16) |
InChI Key |
UUEQYNMHCQPAKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=NNN=N3)Br |
Origin of Product |
United States |
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